molecular formula C31H38I6N5NaO15 B1260221 Telebrix 38 CAS No. 37244-85-2

Telebrix 38

Katalognummer B1260221
CAS-Nummer: 37244-85-2
Molekulargewicht: 1505.1 g/mol
InChI-Schlüssel: SMVJWDFLIRHQBE-RZNNTOFGSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical And Chemical Properties Analysis

  • Hypersensitivity : Possible regardless of administration route; immediate or delayed reactions may occur

Wissenschaftliche Forschungsanwendungen

Improved Palatability and Tolerance in Computed Tomography

Telebrix 38 has been demonstrated to be a preferable choice over Gastrografin for bowel opacification in computed tomography (CT) of the abdomen and pelvis due to its significantly better taste and patient tolerance. In a study by Bach (1991), Telebrix was rated higher in taste by patients, and a greater percentage of patients were willing to drink Telebrix again compared to Gastrografin.

Comparison with Other Contrast Agents in Cardiac Imaging

Telebrix 38 has been evaluated in comparison with other contrast agents like Omnipaque in cardiac imaging. A study by Jorgova et al. (1992) showed that while Telebrix induced changes in the diameter of the left coronary artery, Omnipaque caused less effect on heart rate and myocardial contractility, suggesting that both ionic and nonionic agents are similarly efficacious with minimal risk to patients.

Electrophysiological Effects on Cardiac Cells

An investigation by Fillette et al. (1988) using intracellular microelectrodes revealed that Telebrix and other contrast media with varying osmolalities did not significantly modify electrophysiological parameters in cardiac cells, such as action and resting potentials, refractory periods, and conduction velocities.

Comparative Study in Abdominal CT

In a comparative study involving Telebrix Gastro and Gastrografin for abdominal CT, conducted by van Waes et al. (1989), Telebrix Gastro showed a tendency for greater palatability, though differences in patient discomfort and image quality between the two agents were not statistically significant.

Cytogenetic Effects in Clinical Applications

A study by Mozdarani & Fadaei (1998) assessed the cytogenetic effects of Telebrix 38 and another contrast medium in patients undergoing brain CT scans. Both compounds showed clastogenic effects on peripheral lymphocytes in vivo, indicative of their potential impact on chromosomal stability.

Usage in Neuroradiology

B. Kunkel (1975) reported on the clinical experience with Telebrix 300, a form of Telebrix, in cerebral angiography. The study noted excellent local and general tolerance of Telebrix 300, even after large quantities were used, with no permanent neurological disturbances observed.

Safety And Hazards

  • Avoid Injection : Telebrix 38 must not be injected .

Zukünftige Richtungen

: Telebrix 38 Prescribing Information

Eigenschaften

IUPAC Name

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJWDFLIRHQBE-RZNNTOFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38I6N5NaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telebrix 38

CAS RN

37244-85-2
Record name Telebrix 38
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telebrix 38
Reactant of Route 2
Telebrix 38
Reactant of Route 3
Telebrix 38
Reactant of Route 4
Telebrix 38
Reactant of Route 5
Telebrix 38
Reactant of Route 6
Telebrix 38

Citations

For This Compound
331
Citations
E Holtgrave, M Elke, H Lüthy - Dentomaxillofacial Radiology, 1973 - birpublications.org
… tri-iodine contrast solution TELEBRIX 38 is very well suited for … x-rays the iodine content of TELEBRIX 38 is 380 mg/ml and the … LIPIODOL-UF, TELEBRIX 38 and UROGRAFIN 60 % was …
Number of citations: 14 www.birpublications.org
H Mozdarani, S Fadaei - Toxicology letters, 1998 - Elsevier
… Telebrix 38 used in this study belongs to this group and is a … 2) Telebrix 38 is as potent as Urografin in chromosomal … Urografin 76% and telebrix 38 are ionic monomer compounds with …
Number of citations: 16 www.sciencedirect.com
EM Azouz, P Hassell, MB Nogrady… - Journal of the Canadian …, 1982 - europepmc.org
Prior to abdominal and pelvic computed tomographic (CT) scans in children, bowel opacification was performed with dilute sodium ioxitalamate, meglumine and sodium diatrizoate, or …
Number of citations: 4 europepmc.org
B Lacour, C Lacroix, P Jungers… - Annales de Biologie …, 1984 - europepmc.org
… (IVP) with sodium ioxitalamate and meglumine (Telebrix 38) on serum creatinine levels and … with chronic renal failure following administration of Telebrix 38. It was not possible to …
Number of citations: 1 europepmc.org
R Aquaron - Clinica Chimica Acta, 1972 - Elsevier
… After Telebrix “38” the PBI values become normal between the … Telebrix “38” were done from I to 8 days after intravenous administration. PBI values obtained I day following Telebrix “38” …
Number of citations: 2 www.sciencedirect.com
J Cahn, MG Borzeix, R Cahn, JP Akimjak… - Contrast Media in …, 1982 - Springer
… very similar to Telebrix 38 and Iopamidol 370. But the injection of the latter does not change in any way the edematous electrocortical activity whereas Telebrix 38 iv injection leads to a …
Number of citations: 1 link.springer.com
J Mathieu, Y Looze, M Deconinck - RöFo-Fortschritte auf dem …, 1979 - thieme-connect.com
… Biliscopine and two other cholangiographic compounds (Biligram and Transbi!ix) were compared to three urographic molecules (Contrix 28, Telebrix 38 and Urografine 76%). We have …
Number of citations: 3 www.thieme-connect.com
WN Tannous, EM Azouz - Canadian Association of Radiologists …, 1991 - europepmc.org
… The authors tested the effectiveness of dilute oral meglumine and sodium ioxithalamate (Telebrix 38, Mallinckrodt Canada Inc., Pointe-Claire, Que.) as a bowel marker in 50 CT …
Number of citations: 2 europepmc.org
A Pinet, C Vincent, JP Revillard, N Pozet… - Contrast Media in …, 1982 - Springer
… In our study only two compounds, Telebrix 38 and, to a lesser extent, Hexabrix, were found to induce significant proteinuria. Electrophoretic studies, however, revealed in some cases …
Number of citations: 5 link.springer.com
DB Bach - Canadian Association of Radiologists Journal= Journal …, 1991 - europepmc.org
… Dilute Telebrix 38 is preferable to dilute Gastrografin, in terms of taste and patient tolerance, for bowel opacification on computed tomography, and produces equivalent, excellent bowel …
Number of citations: 4 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.